molecular formula C38H29F2N3O B14782288 N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide

N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide

Cat. No.: B14782288
M. Wt: 581.7 g/mol
InChI Key: LQXXOHYMLOVQFX-UHFFFAOYSA-N
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Description

N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining benzhydryl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide is unique due to its combination of benzhydryl and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C38H29F2N3O

Molecular Weight

581.7 g/mol

IUPAC Name

N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-6-fluoro-1H-indol-2-yl]methyl]-5-fluorophenyl]acetamide

InChI

InChI=1S/C38H29F2N3O/c1-23(44)41-32-21-27(39)17-16-26(32)20-34-36(30-19-18-28(40)22-33(30)42-34)37-29-14-8-9-15-31(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-19,21-22,35,42-43H,20H2,1H3,(H,41,44)

InChI Key

LQXXOHYMLOVQFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)CC2=C(C3=C(N2)C=C(C=C3)F)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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